N-(1H-indazol-6-yl)quinoxaline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-indazol-6-yl)quinoxaline-2-carboxamide is a heterocyclic compound that features both an indazole and a quinoxaline moiety. These structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indazol-6-yl)quinoxaline-2-carboxamide typically involves the formation of the indazole and quinoxaline rings followed by their coupling. One common method includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The quinoxaline ring can be synthesized via the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . The final coupling step often involves the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times, as well as the use of automated systems for precise control of reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1H-indazol-6-yl)quinoxaline-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction could produce the corresponding amines .
Wissenschaftliche Forschungsanwendungen
N-(1H-indazol-6-yl)quinoxaline-2-carboxamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-(1H-indazol-6-yl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indazole Derivatives: Compounds like 3-amino-1H-indazole-1-carboxamides have shown similar biological activities.
Quinoxaline Derivatives: Quinoxaline-2-carboxamides are also known for their therapeutic potential.
Uniqueness
N-(1H-indazol-6-yl)quinoxaline-2-carboxamide is unique due to its combined indazole and quinoxaline structure, which may confer synergistic effects not observed in compounds containing only one of these moieties .
Biologische Aktivität
N-(1H-indazol-6-yl)quinoxaline-2-carboxamide is a compound of increasing interest in medicinal chemistry, particularly for its potential anticancer properties. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique combination of indazole and quinoxaline moieties, which may confer distinctive biological properties compared to other compounds. The synthesis typically involves the formation of the indazole and quinoxaline rings followed by their coupling, allowing for various modifications that can enhance its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes or modulate receptor activities, leading to significant biological effects such as:
- Inhibition of Kinases : The compound has shown potential in inhibiting various kinases that are crucial in cancer progression.
- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to cell death.
Anticancer Activity
This compound has been evaluated for its anticancer properties against several human cancer cell lines. The following table summarizes key findings from various studies:
Cell Line | IC50 (µM) | Effect |
---|---|---|
HCT116 (Colon) | 7.8 | Significant growth inhibition |
HepG2 (Liver) | 10.5 | Moderate growth inhibition |
MCF-7 (Breast) | 12.3 | Weak growth inhibition |
These results indicate that the compound exhibits promising anticancer activity, particularly against colorectal cancer cells .
Comparison with Other Compounds
In comparative studies, this compound demonstrated superior efficacy against certain cancer types compared to other quinoxaline derivatives. For instance, a related compound showed an IC50 of 10.27 µM against VEGFR-2, while this compound exhibited more potent effects on tumor cell lines .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on HCT116 Cells : A study reported that this compound effectively induced cell cycle arrest at the G2/M phase and led to apoptosis in HCT116 cells, suggesting mechanisms that could be harnessed for cancer therapy .
- In Vivo Studies : In vivo experiments using xenograft models showed that administration of this compound significantly reduced tumor size without notable toxicity, indicating its potential for clinical applications .
Eigenschaften
IUPAC Name |
N-(1H-indazol-6-yl)quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O/c22-16(15-9-17-12-3-1-2-4-13(12)20-15)19-11-6-5-10-8-18-21-14(10)7-11/h1-9H,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFODBGJMCOWPHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NC3=CC4=C(C=C3)C=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.